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Compound of Interest

Compound Name: UAB30

Cat. No.: B1682669 Get Quote

An In-depth Technical Guide to the Pharmacokinetics of UAB30

Introduction
UAB30, or 9-cis-UAB30, is a synthetic analog of 9-cis-retinoic acid that functions as a specific

and potent agonist for the retinoid X receptor (RXR).[1][2] It is under investigation as a

chemopreventive agent, particularly for breast cancer, due to its ability to induce apoptosis and

differentiation in cancer cells with a favorable toxicity profile.[2][3][4][5] A thorough

understanding of its pharmacokinetic properties is essential for its clinical development. This

guide provides a detailed overview of the absorption, distribution, metabolism, and excretion

(ADME) of UAB30, based on preclinical and clinical findings.

Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for UAB30 has been gathered from studies in both mice and

healthy human volunteers. The key parameters are summarized in the tables below.

Preclinical Pharmacokinetic Data (Mice)
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Parameter 100 mg/kg/day 300 mg/kg/day Species
Route of
Administration

Tmax (hours) 0.25 - 3 0.25 - 3 C57BL/6 Mice Gavage

Dosing Duration 1 or 7 days 1 or 7 days C57BL/6 Mice Gavage

Key Observation

Increases in area

under the curve

(AUC) were less

than proportional

to the dose,

suggesting

decreased

absorption

and/or induction

of clearance

mechanisms.[1]

An increased

rate of apparent

clearance and a

decreased

elimination half-

life were

observed at the

higher dose.[1]

C57BL/6 Mice Gavage

Table 1: Summary of Pharmacokinetic Parameters of UAB30 in Mice.

Clinical Pharmacokinetic Data (Healthy Human
Volunteers)

Parameter 5 mg Dose 10 mg Dose 20 mg Dose

Tmax (hours) ~2 - 3 ~2 - 3 ~2 - 3

Plasma Half-life (t1/2) 2.79 hours 5.76 hours 7.21 hours

AUC Relationship

Increased linearly

across the 5 to 20 mg

dose range.[6]

Cmax Relationship

Increased linearly

across the 5 to 20 mg

dose range.[6]

Table 2: Summary of Pharmacokinetic Parameters of UAB30 in Healthy Human Volunteers.[6]
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Experimental Protocols
The pharmacokinetic data presented were derived from rigorous preclinical and clinical studies.

The methodologies employed are detailed below.

Preclinical Study in Mice
Animal Model: C57BL/6 mice were used for the pharmacokinetic studies.[1] For oncogenicity

studies, TSG-p53(+/-) (p53 knockout) mice were utilized.[1]

Dosing Regimen: Mice received daily gavage exposure to UAB30 at doses of 100 or 300

mg/kg/day for either 1 or 7 days.[1]

Sample Collection: Plasma samples were collected at various time points to determine the

concentration of UAB30.

Bioanalysis: While the specific bioanalytical method is not detailed in the provided text, such

studies typically involve validated methods like liquid chromatography-tandem mass

spectrometry (LC-MS/MS) for accurate quantification of the drug in plasma.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma

concentration-time data. The analysis revealed that increases in AUC were not proportional

to the dose, and a higher dose was associated with increased clearance and a shorter half-

life.[1]

First-in-Human Pilot Study
Study Population: The study was conducted in healthy human volunteers.[6]

Study Design: This was a pilot, first-in-human, single-dose pharmacokinetic study.[6]

Dosing: Subjects received a single oral dose of 5 mg, 10 mg, or 20 mg of 9cUAB30.[6]

Sample Collection and Analysis: Plasma levels of UAB30 were measured at various time

points post-administration to determine pharmacokinetic parameters.[6]

Stability Assessment: The stability of 9cUAB30 was assessed in human urine and plasma.

Samples were spiked with known concentrations of UAB30 and stored at -70°C for 12 weeks
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before analysis to ensure the compound's stability over time.[6]

Statistical Analysis: The primary objective was to characterize the single-dose

pharmacokinetics. Statistical methods, such as the Jonckheere-Terpstra trend test and

regression models, were used to analyze the relationship between dose and

pharmacokinetic parameters like AUC and Cmax.[6]

Mandatory Visualization
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Caption: Workflow of preclinical and clinical pharmacokinetic studies of UAB30.

UAB30 Signaling Pathway
UAB30 is a selective RXR agonist with minimal or no transcriptional activity on retinoic acid

receptors (RARs).[7] It exerts its effects by binding to RXR, which can then form homodimers

(RXR/RXR) or heterodimers with other nuclear receptors to regulate gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://aacrjournals.org/cancerpreventionresearch/article/3/12/1565/35715/A-Pilot-First-in-Human-Pharmacokinetic-Study-of
https://aacrjournals.org/cancerpreventionresearch/article/3/12/1565/35715/A-Pilot-First-in-Human-Pharmacokinetic-Study-of
https://www.benchchem.com/product/b1682669?utm_src=pdf-body
https://www.benchchem.com/product/b1682669?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682669?utm_src=pdf-body
https://www.benchchem.com/product/b1682669?utm_src=pdf-body
https://www.benchchem.com/product/b1682669?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UAB30

RXR

 selectively binds

RXR Homodimer

Retinoic Acid
Response Elements (RARE)

 binds to

Gene Transcription
Modulation

 regulates

Cellular Response
(Apoptosis, Differentiation,
Inhibition of Proliferation)

Click to download full resolution via product page

Caption: Simplified signaling pathway of UAB30 via RXR activation.

Metabolism and Excretion
In vitro studies using human, rat, and dog microsomes have shown that UAB30 is metabolically

stable.[7] The primary metabolic pathways identified are oxidation and glucuronidation, which

are common routes for the metabolism and subsequent excretion of retinoids.[7] These
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processes increase the water solubility of the compound, facilitating its elimination from the

body through bile and urine.[7] The observation of hepatomegaly in mice treated with UAB30
for 6 months in an oncogenicity study might be related to the induction of metabolic enzymes.

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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